molecular formula C12H11F3N4O B13414084 Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- CAS No. 50823-99-9

Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)-

Cat. No.: B13414084
CAS No.: 50823-99-9
M. Wt: 284.24 g/mol
InChI Key: MORSQLMVFPANHY-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves the reaction of substituted benzylamines with appropriate pyrimidine precursors. For instance, the reaction of 2,4-diaminopyrimidine with m-(trifluoromethoxy)benzyl chloride under basic conditions can yield the desired compound. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides necessary for DNA synthesis, thereby impeding cell division and growth. This mechanism is particularly relevant in the context of anti-cancer and anti-microbial therapies .

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibacterial agent.

    Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an anti-malarial drug.

Uniqueness

Pyrimidine, 2,4-diamino-5-(m-(trifluoromethoxy)benzyl)- is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its efficacy and selectivity as a therapeutic agent .

Properties

CAS No.

50823-99-9

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

5-[[3-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)20-9-3-1-2-7(5-9)4-8-6-18-11(17)19-10(8)16/h1-3,5-6H,4H2,(H4,16,17,18,19)

InChI Key

MORSQLMVFPANHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC2=CN=C(N=C2N)N

Origin of Product

United States

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